Antiviral agent 18

Murine norovirus RdRp inhibition Cytotoxicity profiling

Antiviral agent 18 (designated Compound 5 in the primary literature) is a synthetic C-nucleoside analogue built on a 4-amino-pyrrolo[2,1-f][1,2,4]triazine scaffold bearing a chlorine atom at the C7 position (CAS 2170185-97-2; molecular formula C11H13ClN4O4; MW 300.70). It belongs to the class of nucleoside-based inhibitors targeting norovirus RNA-dependent RNA polymerase (RdRp), and was identified through a systematic structure–activity relationship investigation of C7-modified pyrrolotriazine C-nucleosides.

Molecular Formula C11H13ClN4O4
Molecular Weight 300.70 g/mol
Cat. No. B12415383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 18
Molecular FormulaC11H13ClN4O4
Molecular Weight300.70 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C1Cl)C(=NC=N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H13ClN4O4/c12-4-1-5(16-7(4)11(13)14-3-15-16)10-9(19)8(18)6(2-17)20-10/h1,3,6,8-10,17-19H,2H2,(H2,13,14,15)/t6-,8-,9-,10+/m1/s1
InChIKeySCNMZKANWHQNEA-QQRDMOCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 18: Potent C7-Chlorinated Pyrrolotriazine C-Nucleoside Norovirus RdRp Inhibitor for Murine Model Research


Antiviral agent 18 (designated Compound 5 in the primary literature) is a synthetic C-nucleoside analogue built on a 4-amino-pyrrolo[2,1-f][1,2,4]triazine scaffold bearing a chlorine atom at the C7 position (CAS 2170185-97-2; molecular formula C11H13ClN4O4; MW 300.70) [1]. It belongs to the class of nucleoside-based inhibitors targeting norovirus RNA-dependent RNA polymerase (RdRp), and was identified through a systematic structure–activity relationship investigation of C7-modified pyrrolotriazine C-nucleosides [1]. The compound exhibits nanomolar antiviral activity against murine norovirus (MNV) but, in contrast to its 7-unsubstituted congener (Compound 4), loses all measurable activity against the human norovirus (HuNoV) replicon [1].

Why Antiviral Agent 18 Cannot Be Replaced By a Close-In-Class Pyrrolotriazine C-Nucleoside Without Compromising Experimental Specificity


The C7-substituent on the pyrrolo[2,1-f][1,2,4]triazine scaffold functions as a binary switch for both cytotoxicity and genogroup selectivity: the 7-chloro analogue (Antiviral agent 18 / Compound 5) matches the sub-10 nM anti-MNV potency of the 7-H parent (Compound 4, EC50 = 0.007 µM) but exhibits a collapse in selectivity index from ~20 to <1.4 due to a 14-fold increase in cytotoxicity (CC50 from 0.14 µM to 0.01 µM) and completely loses human norovirus replicon activity (EC50 > 10 µM vs. 0.015 µM for Compound 4) [1]. Halogen exchange to bromine (Compound 6) or iodine (Compound 7) further shifts the potency–toxicity equilibrium in a non-linear fashion [1]. Consequently, substituting Antiviral agent 18 with any adjacent halogen congener or the parent base analogue will alter both the antiviral selectivity window and the species-specific pharmacodynamic readout, making generic within-class interchange scientifically invalid [1].

Quantitative Differentiation Evidence for Antiviral Agent 18 Against Its Closest Structural and Pharmacological Comparators


Equipotent Anti-MNV Activity with Sharply Divergent Cytotoxicity Relative to the 7-H Parent Compound 4

Antiviral agent 18 (Compound 5) and its 7-unsubstituted parent (Compound 4) both achieve an EC50 of 0.007 µM against murine norovirus (MNV) in RAW 264.7 macrophages. However, the introduction of the C7 chlorine atom reduces the CC50 from 0.14 µM (Compound 4) to 0.01 µM (Compound 5), collapsing the in vitro selectivity index from approximately 20 to below 1.4 [1]. This demonstrates that equipotency does not imply equivalent safety margin, and that compound 5 serves as a high-cytotoxicity tool compound within the series [1].

Murine norovirus RdRp inhibition Cytotoxicity profiling

Complete Loss of Activity Against Human Norovirus Replicon: A C7-Chloro-Induced Species-Selective Switch

Antiviral agent 18 (Compound 5) shows no measurable antiviral activity against human norovirus (HuNoV GI.1) in an HGT-1 replicon cell line (EC50 > 10 µM), whereas the 7-H analogue (Compound 4) retains potent anti-HuNoV activity with an EC50 of 0.015 µM [1]. The CC50 of Compound 5 in HGT-1 cells is 4.7 µM, indicating that cytotoxicity rather than antiviral efficacy is the dominant cellular effect at higher concentrations [1]. This species-specific activity loss represents a qualitative, not merely quantitative, difference between the two compounds [1].

Human norovirus Genogroup selectivity Replicon assay

Potency Advantage Over the Clinical Nucleoside Antiviral Ribavirin in the MNV Model

Antiviral agent 18 (Compound 5) inhibits murine norovirus replication with an EC50 of 0.007 µM, representing an approximately 6,100-fold improvement in potency over ribavirin (EC50 = 43 µM) when measured in comparable norovirus RdRp-dependent assays [1]. This potency differential places Compound 5 among the most active anti-norovirus nucleoside analogues reported to date, though it must be contextualized by its narrow cytotoxicity window [1].

Murine norovirus Ribavirin comparator Potency benchmarking

Halogen-Dependent Potency–Cytotoxicity Trade-Off Across the C7-Substituted Series

Within the C7-halogenated pyrrolotriazine series, Antiviral agent 18 (Cl) occupies a unique position: it maintains the maximal anti-MNV potency (EC50 = 0.007 µM) shared with the 7-H analogue, but with the highest cytotoxicity (CC50 = 0.01 µM) among all active congeners. In contrast, the 7-Br (Compound 6, EC50 = 0.024 µM, CC50 = 0.45 µM) and 7-I (Compound 7, EC50 = 0.035 µM, CC50 = 0.78 µM) analogues exhibit progressively reduced antiviral potency but substantially improved selectivity (SI ≈ 19 and 22, respectively) [1]. This non-linear halogen trend provides a quantitative structure-activity relationship framework for selecting the optimal compound for specific experimental endpoints [1].

Structure-activity relationship Halogen substitution Selectivity index

Bisphosphoramidate Prodrug Derivatization Abolishes All Antiviral and Cytotoxic Activity

The bisphosphoramidate prodrug of Antiviral agent 18 (Compound 28) was synthesized and tested, revealing that modification at the 5'-position completely abrogates both antiviral activity (EC50 > 2 µM) and cytotoxicity (CC50 > 100 µM) against MNV [1]. This result is atypical for nucleoside phosphoramidate prodrugs, which generally enhance potency via improved intracellular delivery, and indicates that the free 5'-hydroxyl group of Antiviral agent 18 is essential for either cellular phosphorylation or RdRp binding [1].

Prodrug design Phosphoramidate Structure-activity relationship

Chemical Identity and Structural Differentiation from Closest In-Class Analogs

Antiviral agent 18 is uniquely defined by CAS 2170185-97-2, molecular formula C11H13ClN4O4, and molecular weight 300.70 [1]. Its SMILES string specifies the C7-chlorinated pyrrolo[2,1-f][1,2,4]triazine core with a D-ribose sugar in a C-glycosidic linkage, distinguishing it from the 7-H analogue (Compound 4, lacking the chlorine), the 7-Br (Compound 6), the 7-I (Compound 7), and the N-nucleoside congener (Compound 8) [1]. The C–C anomeric bond is a defining structural feature of this series, imparting metabolic stability relative to classical N-nucleosides [1].

Chemical identity C-nucleoside Procurement specification

Evidence-Backed Research and Industrial Application Scenarios for Antiviral Agent 18


High-Potency Positive Control in Murine Norovirus Antiviral Screening Cascades

With an EC50 of 0.007 µM against MNV in RAW 264.7 macrophages, Antiviral agent 18 serves as one of the most potent small-molecule positive controls available for murine norovirus replication assays [1]. Its use is appropriate in primary screening campaigns that prioritize hit identification over selectivity, particularly when cytotoxicity is monitored in parallel using the established CC50 value of 0.01 µM as a reference threshold [1].

Structure–Cytotoxicity Relationship Probe for C7-Halogenated Pyrrolotriazine C-Nucleosides

Antiviral agent 18 (7-Cl) occupies an anchor position in the halogen-dependent potency–cytotoxicity matrix (EC50 = 0.007 µM, CC50 = 0.01 µM) and enables systematic comparisons with the 7-H (CC50 = 0.14 µM), 7-Br (CC50 = 0.45 µM), and 7-I (CC50 = 0.78 µM) analogues [1]. Medicinal chemistry teams can use this dataset to deconvolute the contribution of halogen electronegativity and steric bulk to mitochondrial or off-target toxicity in macrophage cell lines [1].

Species-Selectivity Tool for Discriminating Murine from Human Norovirus RdRp Inhibition

The complete loss of HuNoV replicon activity (EC50 > 10 µM) despite nanomolar anti-MNV potency makes Antiviral agent 18 a valuable chemical probe for investigating genogroup-specific structural differences in norovirus RdRp [1]. It can be deployed in parallel with Compound 4 (active against both MNV and HuNoV) to validate target engagement specificity in cross-species norovirus polymerase assays [1].

Negative Control for Norovirus Phosphoramidate Prodrug Development Programs

The demonstrated inactivity of the bisphosphoramidate prodrug (Compound 28, EC50 > 2 µM) establishes Antiviral agent 18 as a reference compound for evaluating alternative prodrug strategies [1]. Researchers can use it to benchmark whether novel prodrug constructs successfully overcome the intracellular activation barrier identified for the 5'-phosphoramidate approach [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.